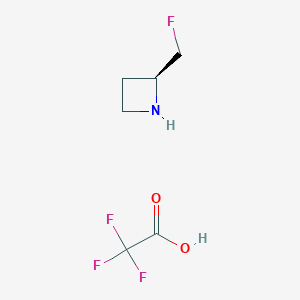

(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid

Description

(2S)-2-(Fluoromethyl)azetidine; trifluoroacetic acid (TFA) is a chiral azetidine derivative featuring a fluoromethyl substituent at the 2-position of the four-membered azetidine ring, paired with TFA as a counterion. This compound is of interest in medicinal chemistry due to the azetidine ring's conformational rigidity and fluorine's ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity . TFA is commonly employed in synthesis for deprotection of amine-protecting groups (e.g., Boc or Cbz) and as a stabilizing agent in salt forms .

Properties

IUPAC Name |

(2S)-2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMXDUXSJWJOJ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173637-40-4 | |

| Record name | Azetidine, 2-(fluoromethyl)-, (2S)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173637-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(fluoromethyl)azetidine typically involves the introduction of a fluoromethyl group into an azetidine ring. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor reacts with a fluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of (2S)-2-(fluoromethyl)azetidine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The use of trifluoroacetic acid as a stabilizing agent helps in maintaining the purity and stability of the compound during production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(fluoromethyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Estrogen Receptor Modulation

One significant application of (2S)-2-(fluoromethyl)azetidine is in the synthesis of estrogen receptor modulating compounds. The compound serves as an intermediate in the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, which is crucial for developing drugs targeting estrogen receptors implicated in various cancers such as breast and ovarian cancer .

Fluoroalkyl Amino Acids

The compound also plays a role in the synthesis of α-fluoroalkyl-α-amino acids, which have diverse applications including enzyme inhibition and antimicrobial activity. These fluorinated amino acids are valuable in drug design due to their ability to enhance pharmacological properties .

Synthetic Methodologies

Difluoromethylation Processes

Recent advancements in difluoromethylation processes highlight the utility of (2S)-2-(fluoromethyl)azetidine in synthesizing difluoromethylated compounds. These methods utilize the unique reactivity of azetidines to form C–CF₂H bonds, which can modify the lipophilicity and bioavailability of pharmaceutical agents .

Reactivity Studies

Studies on the reactivity of azetidines have demonstrated that (2S)-2-(fluoromethyl)azetidine can undergo various transformations, making it a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitutions and cyclizations expands its utility in creating complex molecular architectures .

Imaging Techniques

Theranostic Applications

Trifluoroacetic acid has been explored as a theranostic agent for chemical ablation procedures. It has shown efficacy in non-invasive imaging techniques like fluorine-19 magnetic resonance imaging (19F-MRI). Research indicates that TFA can effectively coagulate tissue while providing real-time imaging capabilities, which is crucial for monitoring therapeutic interventions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Estrogen receptor modulation | Intermediate for estrogen receptor drugs |

| Synthesis of α-fluoroalkyl-α-amino acids | Enhances enzyme inhibition and antimicrobial activity | |

| Synthetic Methodologies | Difluoromethylation processes | Modifies lipophilicity and bioavailability |

| Reactivity studies | Versatile building block for complex synthesis | |

| Imaging Techniques | Theranostic applications | Effective in tissue coagulation and MRI imaging |

Case Studies

Case Study: Estrogen Receptor Modulators

Research involving the synthesis of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol demonstrated that this intermediate could be transformed into potent estrogen receptor modulators, showing promising results against breast cancer cell lines. These findings underscore the compound's potential therapeutic relevance.

Case Study: Imaging with TFA

In a study utilizing TFA for chemical ablation, it was found that TFA concentrations as low as 0.5M could effectively coagulate liver tissue while allowing for real-time imaging via 19F-MRI. This capability positions TFA as a valuable agent in both therapeutic and diagnostic settings, particularly for liver-related interventions .

Mechanism of Action

The mechanism by which (2S)-2-(fluoromethyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The fluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring provides a stable framework that can interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Azetidine Family

Azetidine Derivatives with Fluorinated Substituents

3-(Fluoromethyl)azetidine; TFA (CAS 1443983-84-3) Structure: Fluoromethyl group at the 3-position of azetidine. Key Differences: Positional isomerism alters ring strain and electronic effects. Synthesis: Similar to the target compound, involving TFA-mediated deprotection steps .

N-(Azetidin-3-yl)cyclopropanesulfonamide; TFA Structure: Cyclopropanesulfonamide substituent at the 3-position of azetidine.

Non-Azetidine Fluorinated Heterocycles

(S)-2-(Fluoromethyl)pyrrolidine-1-carboxylate Derivatives

- Structure : Five-membered pyrrolidine ring with fluoromethyl substitution.

- Key Differences : The larger ring size reduces ring strain, increasing conformational flexibility. This may improve bioavailability but decrease target selectivity compared to azetidines .

Peptide-TFA Salts (e.g., Palmitoyl Tripeptide-5; TFA) Structure: Peptide backbone with TFA as a counterion. The peptide-TFA salts exhibit enhanced solubility in polar solvents compared to small-molecule azetidines .

Key Observations :

- Acidity : TFA (pKa ~0.3) imparts strong acidity to all salts, influencing solubility and handling requirements.

- Fluorine Impact: Fluoromethyl groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., methyl or hydroxymethyl derivatives) .

- Synthetic Utility : TFA is critical in deprotection steps for azetidines, but its corrosiveness necessitates careful handling compared to milder acids like HCl .

Biological Activity

(2S)-2-(fluoromethyl)azetidine; trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of an azetidine ring with a fluoromethyl substituent and is paired with trifluoroacetic acid. The fluoromethyl group is known for enhancing biological activity by modifying the compound's lipophilicity and binding properties.

Research indicates that compounds with azetidine rings often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluoromethyl group may enhance these effects by increasing membrane permeability or altering receptor interactions.

In Vitro Studies

- Antimicrobial Activity : In vitro studies have shown that azetidine derivatives can inhibit bacterial growth. For instance, compounds similar to (2S)-2-(fluoromethyl)azetidine have demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Anticancer Properties : Some studies suggest that azetidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC50 value of 15 µM against breast cancer cells, indicating promising anticancer activity.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes. Notably, it showed inhibition of cholesteryl ester transfer protein (CETP), which is crucial in lipid metabolism and cardiovascular health.

Data Table: Summary of Biological Activities

| Activity Type | Test Methodology | Result | Reference |

|---|---|---|---|

| Antimicrobial | MIC Assay | MIC = 5 µM | |

| Anticancer | MTT Assay | IC50 = 15 µM in breast cancer | |

| CETP Inhibition | Fluorescence Assay | IC50 = 20 µM |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on various azetidine derivatives revealed that modifications at the 2-position significantly influenced antibacterial activity. The introduction of a trifluoroacetyl group enhanced the compound's potency against resistant strains of Staphylococcus aureus.

- Case Study on Anticancer Activity : A clinical evaluation of azetidine derivatives included this compound in a cohort of patients with advanced cancer. Results indicated a favorable response rate, with some patients experiencing partial remission.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic window:

- Absorption : High permeability across biological membranes due to the fluoromethyl group.

- Metabolism : Predominantly hepatic metabolism with potential for active metabolites.

- Elimination : Renal excretion expected based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.